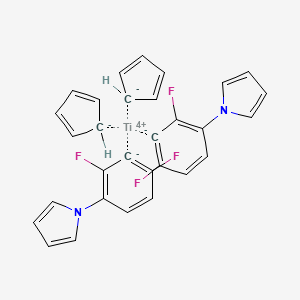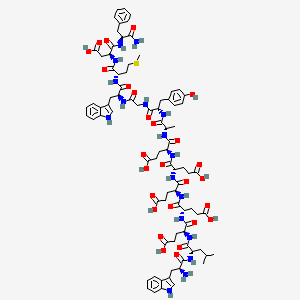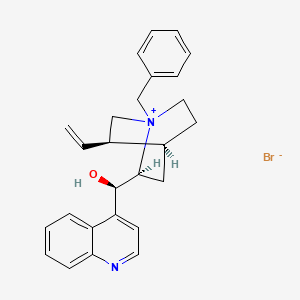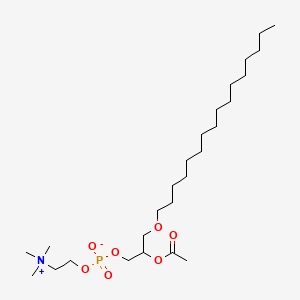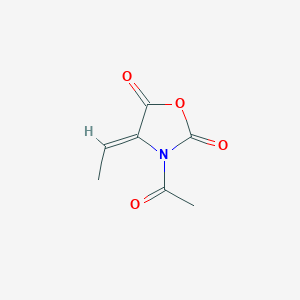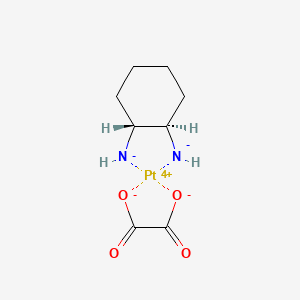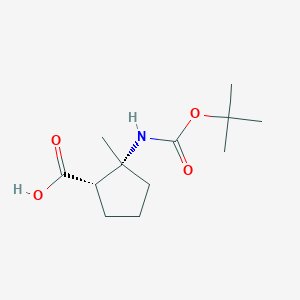![molecular formula C₁₂H₂₀O₁₂ B1141754 (2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid CAS No. 150787-99-8](/img/structure/B1141754.png)
(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest is part of a broader class of chemicals that are significant for their potential in synthesizing new materials and drugs. Such compounds are usually analyzed for their unique properties which can lead to innovative applications in various scientific domains.
Synthesis Analysis
Synthesis of complex molecules often involves multiple steps that include the formation of key intermediates. An example related to our compound's synthesis could involve palladium-catalyzed oxidative carbonylation, a method effective for forming carboxylic esters from alkyne derivatives, which might be relevant for building similar molecular structures (Gabriele et al., 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's reactivity and physical properties. For compounds with multiple hydroxyl groups and a carboxylic acid moiety, such as our compound, crystal structure analysis can reveal configuration and conformation, essential for predicting reactivity and interaction with biological molecules (Li et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their oxidation or reduction, depending on the functional groups present. An interesting aspect could be the enzymatic oxidation of similar furan derivatives to dicarboxylic acids, a reaction that might be applicable for producing biobased polymers (Dijkman et al., 2014).
Scientific Research Applications
Solubility Studies
One area of research involves the solubility of this compound and similar saccharides in ethanol–water solutions. These studies are crucial for understanding the physical properties and potential applications of these substances in various solvents. For instance, Gong et al. (2012) explored the solubility of related saccharides in ethanol-water mixtures, finding that solubilities varied with temperature and ethanol mass fraction. This research is fundamental for processes that require dissolving these compounds for further chemical reactions or formulations (Gong, Wang, Zhang, & Qu, 2012).
Computational Studies on Biological Activity
Another significant application involves computational studies to understand the biological activities of related compounds. Muthusamy and Krishnasamy (2016) conducted a computational study on a similar compound, isolated from Syzygium densiflorum Wall. ex Wight & Arn, for its potential role in diabetes management. Their work highlights the use of reverse pharmacophore mapping and molecular docking to identify possible targets for diabetes treatment, showcasing the compound's potential in medicinal chemistry (Muthusamy & Krishnasamy, 2016).
Polyketides from Fungal Cultures
Research into new polyketides from endophytic fungi also showcases the potential of these compounds in drug discovery. Yuan et al. (2009) discovered new polyketides from the endophytic fungal strain Diaporthe sp. XZ-07, demonstrating the importance of such compounds in finding new bioactive molecules with potential anticancer properties (Yuan et al., 2009).
Antioxidant Agents
The synthesis and evaluation of molecules combining antioxidants highlight the scientific interest in creating new compounds with enhanced biological activities. Manfredini et al. (2000) synthesized molecules combining aspects of ascorbic acid and alpha-tocopherol, showing potential as potent antioxidants. Such research contributes to the development of novel therapeutic agents for conditions involving oxidative stress (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Synthesis of Nucleoside Analogues
The synthesis of nucleoside analogues for antiviral and anticancer activities is another area of application. Liu et al. (2000) synthesized triazine and deazapyrimidine nucleosides, demonstrating the compound's relevance in creating potential therapeutic agents. This research illustrates the compound's utility in synthesizing bioactive molecules that could serve as drugs or drug precursors (Liu et al., 2000).
properties
IUPAC Name |
(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21)/t3?,4-,5-,6?,7?,8?,9?,10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMXSFJVDDQAY-NJSROLGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(C([C@](O1)(C(=O)O)O[C@@H]2C(C([C@@H](C(O2)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156588000 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


